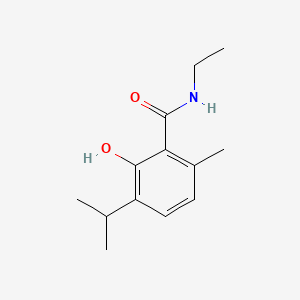
N-Ethyl-3-isopropyl-6-methylsalicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-isopropyl-6-methylsalicylamide is an organic compound belonging to the salicylamide family Salicylamides are derivatives of salicylic acid, where the hydroxyl group is replaced by an amide group This compound is characterized by its unique structure, which includes ethyl, isopropyl, and methyl groups attached to the salicylamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-isopropyl-6-methylsalicylamide typically involves the following steps:
Starting Materials: The synthesis begins with salicylic acid, which is readily available and serves as the core structure.
Amidation: The hydroxyl group of salicylic acid is converted to an amide group through a reaction with ethylamine. This step requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Alkylation: The introduction of the isopropyl and methyl groups is achieved through alkylation reactions. Isopropyl bromide and methyl iodide are commonly used alkylating agents. These reactions are typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amide nitrogen and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-isopropyl-6-methylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the alkyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-3-isopropyl-6-methylsalicylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent, similar to other salicylamide derivatives.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-isopropyl-6-methylsalicylamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular pathways involved in pain and fever regulation.
Comparación Con Compuestos Similares
Similar Compounds
Salicylamide: The parent compound, which lacks the ethyl, isopropyl, and methyl groups.
N-Methylsalicylamide: A derivative with a methyl group instead of an ethyl group.
N-Isopropylsalicylamide: A derivative with an isopropyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3-isopropyl-6-methylsalicylamide is unique due to the presence of multiple alkyl groups, which can enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties. The combination of ethyl, isopropyl, and methyl groups also provides a distinct steric and electronic environment, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
3893-88-7 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-ethyl-2-hydroxy-6-methyl-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14-13(16)11-9(4)6-7-10(8(2)3)12(11)15/h6-8,15H,5H2,1-4H3,(H,14,16) |
Clave InChI |
QVSFKFIUYYTROV-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(C=CC(=C1O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


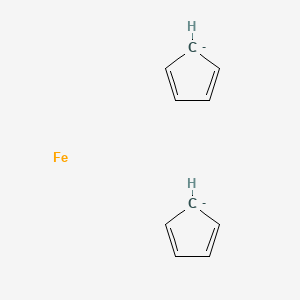
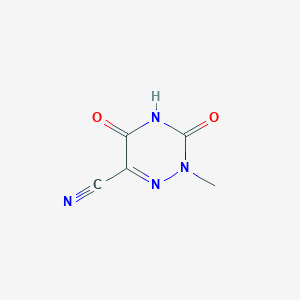
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

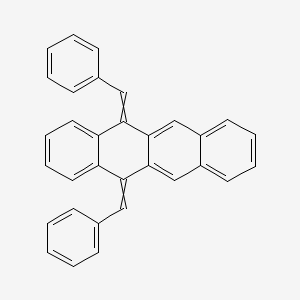
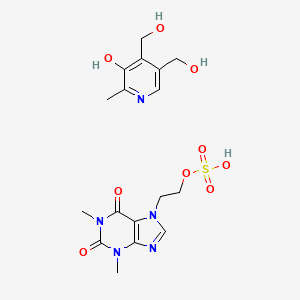
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

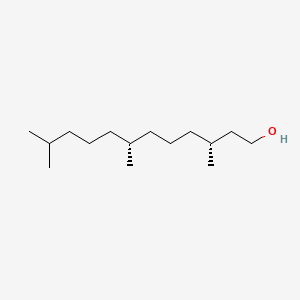
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)

![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
